10-Fluorodecanal
Description
10-Fluorodecanal (C${10}$H${19}$FO) is a fluorinated aldehyde with a linear carbon chain. The fluorine atom is positioned at the terminal carbon (C-10), while the aldehyde group (-CHO) resides at C-1. This structural configuration imparts unique physicochemical properties, such as increased polarity and stability compared to non-fluorinated aldehydes.
Properties
CAS No. |
334-65-6 |
|---|---|
Molecular Formula |
C10H19FO |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
decanoyl fluoride |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 |
InChI Key |
MXNZLCWRQMCSBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)F |
Canonical SMILES |
CCCCCCCCCC(=O)F |
Appearance |
Solid powder |
Other CAS No. |
334-65-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanal, 10-fluoro-; 10-Fluorodecanal; BRN 1757506; decanoyl fluoride. |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-Fluorodecanal typically involves the fluorination of decanal. One common method is the direct fluorination of decanal using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
10-Fluorodecanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 10-fluorodecanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 10-fluorodecanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
The major products formed from these reactions include 10-fluorodecanoic acid, 10-fluorodecanol, and various substituted derivatives.
Scientific Research Applications
10-Fluorodecanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of fluorinated substrates.
Mechanism of Action
The mechanism by which 10-Fluorodecanal exerts its effects is largely dependent on its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. For example, in enzyme-catalyzed reactions, the presence of fluorine can alter the enzyme’s active site interactions, leading to changes in reaction rates and product formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 10-Fluorodecan-1-ol (C${10}$H${21}$FO)
- Structural Differences : Replaces the aldehyde group (-CHO) with a hydroxyl group (-OH).
- Physicochemical Properties :
- Higher boiling point than 10-Fluorodecanal due to hydrogen bonding in the alcohol group.
- Lower reactivity in nucleophilic reactions compared to the aldehyde.
- Applications : Used in pharmaceutical intermediates or surfactants.
- Toxicity: Limited data, but alcohol derivatives generally exhibit lower acute toxicity than aldehydes .
2.2. Pentadecanal (C${15}$H${30}$O)
- Structural Differences: A non-fluorinated, longer-chain aldehyde (15 carbons).
- Physicochemical Properties :
- Lower molecular weight and reduced thermal stability compared to 10-Fluorodecanal.
- Higher volatility due to the absence of fluorine.
- Applications : Common in fragrance and flavor industries.
- Toxicity : Safety data sheets recommend immediate decontamination upon exposure, though systemic toxicity is poorly characterized .
Comparison with Functionally Similar Fluorinated Compounds
3.1. Nonadecafluorodecanoic Acid (PFDA, C${10}$HF${19}$O$_2$)
- Structural Differences : Fully fluorinated carboxylic acid with 19 fluorine atoms.
- Physicochemical Properties :
- Extremely stable and resistant to degradation due to perfluorination.
- High surfactant properties, widely used in industrial coatings and firefighting foams.
- Regulatory Status : Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence, bioaccumulation, and toxicity .
- Toxicity : Linked to hepatotoxicity and endocrine disruption in animal studies .
3.2. 18-Fluoro-10-methyloctadecanoic Acid Sodium Salt (C${19}$H${34}$FNaO$_2$)
- Structural Differences : Branched-chain fluorinated carboxylic acid salt with a methyl group at C-10.
- Physicochemical Properties: Enhanced solubility in aqueous systems due to the sodium salt moiety. Potential applications in biomedical imaging or drug delivery.
- Toxicity: No specific data available, but fluorinated carboxylic acids often require stringent handling protocols .
Comparative Data Table
Research Findings and Gaps
- Synthesis and Stability: Fluorination at C-10 in 10-Fluorodecanal enhances thermal stability compared to non-fluorinated aldehydes, but less so than perfluorinated compounds like PFDA .
- Analytical Methods : Advanced techniques (e.g., GC-MS, NMR) are required for precise quantification due to structural complexity .
- Toxicological Data : Critical gaps exist for 10-Fluorodecanal; existing studies on analogs like Pentadecanal emphasize the need for protective measures during handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
